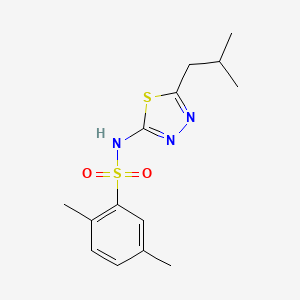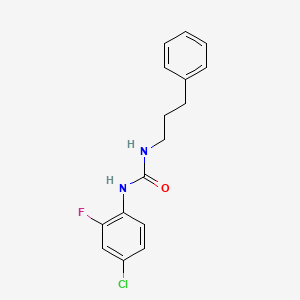
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide
描述
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide, also known as Compound 1, is a novel small molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. Compound 1 is a sulfonamide-based compound that has been synthesized using a variety of methods, and has been shown to exhibit a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In one study, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 was found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. By inhibiting PTP1B, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 may improve insulin sensitivity and glucose tolerance. In another study, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 was found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. By inhibiting COX-2, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 may have anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic effects. In addition to these effects, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 has also been shown to have antioxidant properties, which may contribute to its therapeutic potential. Additionally, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 has been shown to have low toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
实验室实验的优点和局限性
One major advantage of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 is its potential as a novel therapeutic agent for a range of diseases. Additionally, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 has been shown to have low toxicity in animal models, which is important for the development of safe and effective drugs. However, one limitation of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 is its relatively limited availability and high cost, which may make it difficult to conduct large-scale experiments.
未来方向
There are several future directions for research on N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1. One area of research could involve further investigation into its anti-cancer effects, including its potential as a therapeutic agent for other types of cancer. Another area of research could involve the development of more efficient and cost-effective synthesis methods for N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1. Additionally, further research could be conducted to investigate the mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1, which may provide insights into its potential therapeutic applications. Finally, more studies could be conducted to investigate the safety and efficacy of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 in human clinical trials, which could ultimately lead to its development as a novel therapeutic agent.
科学研究应用
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 has been shown to exhibit a range of potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-diabetic effects. In one study, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 was found to inhibit the growth of human liver cancer cells by inducing cell cycle arrest and apoptosis. In another study, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 has been shown to have potential anti-diabetic effects by improving glucose tolerance and insulin sensitivity in animal models.
属性
IUPAC Name |
2,5-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-9(2)7-13-15-16-14(20-13)17-21(18,19)12-8-10(3)5-6-11(12)4/h5-6,8-9H,7H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYKLIXBUMCLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NN=C(S2)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4737782.png)
![4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4737784.png)
![6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4737785.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B4737798.png)
![1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4737817.png)
![4-butoxy-3,5-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4737827.png)
![ethyl 2-({[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4737832.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4737836.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4737837.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4737842.png)
![N-(5-chloro-2-methylphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4737851.png)
![4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4737855.png)